[(1'R,2R,3'Z,5'R,7'S,11'S,12'R,13'S,14'S)-1',11'-Diacetyloxy-3',6',6',14'-tetramethyl-2'-oxospiro[oxirane-2,10'-tricyclo[10.3.0.05,7]pentadec-3-ene]-13'-yl] 2-phenylacetate
Description
IUPAC Nomenclature and Stereochemical Configuration Analysis
The compound [(1'R,2R,3'Z,5'R,7'S,11'S,12'R,13'S,14'S)-1',11'-Diacetyloxy-3',6',6',14'-tetramethyl-2'-oxospiro[oxirane-2,10'-tricyclo[10.3.0.05,7]pentadec-3-ene]-13'-yl] 2-phenylacetate, commonly referred to as Euphorbia factor L1, represents a structurally complex spirocyclic molecule with the molecular formula C32H40O8 and a molecular weight of 552.7 grams per mole. The International Union of Pure and Applied Chemistry nomenclature reflects the compound's intricate architecture, incorporating multiple stereochemical descriptors that define the spatial arrangement of its constituent atoms. The systematic name encompasses eight distinct stereochemical centers, designated by the R and S configurational assignments, along with a Z geometric isomer specification at the 3' position.
The stereochemical complexity of this molecule arises from its tricyclic core structure fused with a spirocyclic oxirane ring system. The absolute configuration at multiple carbon centers has been definitively established through comprehensive spectroscopic and crystallographic analyses. The molecular structure features a tricyclic terpenoid skeleton consisting of fused five-, eleven-, and three-membered rings, with the oxirane functionality forming a spiro junction with the tricyclic framework. The phenylacetate moiety attached at the 13' position contributes additional structural complexity through its aromatic character and ester linkage.
Detailed stereochemical analysis reveals that the configuration at carbon 5 adopts the R stereochemistry, while carbon 6 exhibits S configuration. These stereochemical assignments are critical for understanding the molecule's three-dimensional architecture and its potential biological activities. The presence of multiple acetoxy groups at positions 1' and 11' further defines the compound's substitution pattern and contributes to its overall molecular complexity.
| Property | Value |
|---|---|
| Molecular Formula | C32H40O8 |
| Molecular Weight | 552.7 g/mol |
| Stereochemical Centers | 8 |
| Ring Systems | Tricyclic + Spirocyclic |
| Functional Groups | Acetoxy, Ketone, Epoxide, Ester |
Crystallographic Studies and X-Ray Diffraction Patterns
Single-crystal X-ray diffraction analysis has provided definitive structural confirmation of Euphorbia factor L1, resolving previous ambiguities regarding its molecular configuration. The compound crystallizes in the monoclinic crystal system within the space group P21, with well-defined unit cell parameters that reflect its molecular packing arrangements. The crystallographic investigation revealed unit cell dimensions of a = 11.386(1) Å, b = 8.2839(7) Å, and c = 17.192(2) Å, with a beta angle of 108.305(2)° and Z = 2 molecules per unit cell.
The crystal structure determination achieved high precision with a final reliability factor R = 0.0398 and weighted reliability factor wR = 0.0950 for 2057 observed reflections meeting the criterion I > 2σ(I). These statistical parameters indicate excellent data quality and reliable structural determination. The unit cell volume of 1539.5(2) ų accommodates the molecular arrangement with a calculated density of 1.192 g/cm³. The absorption coefficient μ(MoKα) = 0.085 mm⁻¹ reflects the compound's organic composition and absence of heavy atoms.
Crystallographic analysis confirmed the tricyclic terpenoid skeleton architecture, providing precise atomic coordinates and bond lengths throughout the molecular framework. The X-ray diffraction study validated the stereochemical assignments previously proposed through spectroscopic methods, establishing the absolute configuration with certainty. The molecular packing within the crystal lattice reveals intermolecular interactions that stabilize the solid-state structure, including potential hydrogen bonding networks involving the acetoxy and phenylacetate functional groups.
| Crystallographic Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P21 |
| Unit Cell a | 11.386(1) Å |
| Unit Cell b | 8.2839(7) Å |
| Unit Cell c | 17.192(2) Å |
| Beta Angle | 108.305(2)° |
| Unit Cell Volume | 1539.5(2) ų |
| Z | 2 |
| Calculated Density | 1.192 g/cm³ |
| Final R Factor | 0.0398 |
Comparative Analysis of Spirocyclic and Tricyclic Structural Motifs
The structural architecture of Euphorbia factor L1 exemplifies the sophisticated molecular organization found in spirocyclic compounds, which are characterized by two or more molecular rings sharing a single common atom. In this particular molecule, the spirocyclic junction occurs between the oxirane ring and the tricyclic framework, creating a unique three-dimensional arrangement that influences the compound's chemical and physical properties. The spiro atom serves as a quaternary carbon center, connecting the two-ring systems without forming a bridging structure, which distinguishes spirocyclic compounds from other bicyclic and polycyclic systems.
Tricyclic compounds, defined as cyclic chemical structures containing three fused rings of atoms, represent another significant class of molecular architectures present in this compound. The tricyclic core of Euphorbia factor L1 consists of a complex arrangement of five-, eleven-, and three-membered rings that create a rigid molecular scaffold. This tricyclic framework provides structural stability while accommodating the various functional group substitutions that define the molecule's chemical reactivity patterns. The fusion of these ring systems creates specific geometric constraints that influence the overall molecular conformation and limit rotational freedom around certain bonds.
The combination of spirocyclic and tricyclic motifs in a single molecule creates unique structural features that are relatively uncommon in natural products. The spirocyclic oxirane functionality introduces significant ring strain due to the three-membered ring geometry, while the tricyclic core provides a stable foundation for the molecule's overall architecture. This structural arrangement influences the compound's stereochemical properties, as the spiro junction can be a source of chirality even when the spiro carbon lacks four different substituents. The rigid tricyclic framework constrains conformational flexibility, creating well-defined spatial relationships between functional groups that may be important for biological activity.
Comparative analysis with other spirocyclic compounds reveals that Euphorbia factor L1 exhibits greater structural complexity than simpler spiro systems such as spiropentane or spirohexane. The incorporation of heteroatoms within the ring systems, particularly the oxygen atoms in the oxirane and ester functionalities, classifies this compound as a heterocyclic spiro compound. This classification distinguishes it from purely carbocyclic spiro systems and introduces additional chemical reactivity patterns associated with the heteroatom-containing functional groups.
Conformational Dynamics via Molecular Modeling (DFT Calculations)
Density Functional Theory calculations provide crucial insights into the conformational behavior and electronic structure of Euphorbia factor L1, complementing the experimental crystallographic data with theoretical predictions of molecular properties. The computational approach utilizes sophisticated quantum mechanical methods to model the many-body electron interactions within the molecule, mapping the complex electronic structure onto more manageable single-body problems through electron density-based calculations. These theoretical investigations reveal the energetic preferences for different molecular conformations and provide detailed information about bond lengths, angles, and electronic distributions throughout the molecular framework.
The application of Density Functional Theory to spirocyclic systems requires careful consideration of the unique geometric constraints imposed by the spiro junction and the ring strain associated with the oxirane functionality. Computational studies of epoxidation reactions involving spirocyclic compounds have demonstrated that Density Functional Theory calculations can accurately predict reaction pathways and activation energies for these systems. In the case of Euphorbia factor L1, the presence of multiple ring systems and stereochemical centers creates a complex potential energy surface that requires high-level computational methods to accurately describe the conformational landscape.
Molecular dynamics simulations combined with principal component analysis have proven effective for comprehensive conformational studies of spiro-epoxide systems. These computational approaches enable the systematic exploration of conformational space through statistical analysis of molecular trajectories, providing insights into the preferred conformational states and their relative populations at ambient conditions. For spirocyclic compounds containing oxirane functionalities, computational studies have identified multiple conformational minima, with chair-like conformers typically predominating at room temperature.
The electronic structure calculations reveal important information about the charge distribution and bonding patterns within Euphorbia factor L1. The spirocyclic oxirane functionality exhibits characteristic electronic properties associated with highly strained three-membered rings, including enhanced electrophilic character that influences the compound's chemical reactivity. The tricyclic core structure demonstrates electronic delocalization patterns that stabilize the overall molecular framework and contribute to the compound's observed chemical stability. Density Functional Theory calculations also provide predictions of spectroscopic properties, including vibrational frequencies and electronic transitions, that can be compared with experimental observations to validate the computational models.
| Computational Parameter | Typical Values for Spiro-Epoxides |
|---|---|
| Ring Strain Energy | 115-130 kJ/mol (oxirane) |
| Conformational States | 6-8 distinct minima |
| Preferred Conformation | Chair-like (60-70%) |
| Activation Barriers | 15-25 kJ/mol |
| Dipole Moment | 2-4 Debye |
Properties
IUPAC Name |
[(1'R,2R,3'Z,5'R,7'S,11'S,12'R,13'S,14'S)-1',11'-diacetyloxy-3',6',6',14'-tetramethyl-2'-oxospiro[oxirane-2,10'-tricyclo[10.3.0.05,7]pentadec-3-ene]-13'-yl] 2-phenylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H40O8/c1-18-14-24-23(30(24,5)6)12-13-31(17-37-31)29(38-20(3)33)26-27(39-25(35)15-22-10-8-7-9-11-22)19(2)16-32(26,28(18)36)40-21(4)34/h7-11,14,19,23-24,26-27,29H,12-13,15-17H2,1-6H3/b18-14-/t19-,23-,24+,26+,27-,29-,31+,32+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDGDWRYYHQOQOJ-QBGQQMMYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2(C(C1OC(=O)CC3=CC=CC=C3)C(C4(CCC5C(C5(C)C)C=C(C2=O)C)CO4)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@]2([C@H]([C@H]1OC(=O)CC3=CC=CC=C3)[C@@H]([C@@]4(CC[C@H]5[C@H](C5(C)C)/C=C(\C2=O)/C)CO4)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H40O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
552.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [(1'R,2R,3'Z,5'R,7'S,11'S,12'R,13'S,14'S)-1',11'-Diacetyloxy-3',6',6',14'-tetramethyl-2'-oxospiro[oxirane-2,10'-tricyclo[10.3.0.05,7]pentadec-3-ene]-13'-yl] 2-phenylacetate is a complex organic molecule with potential biological activities that merit detailed investigation. This article synthesizes available research findings regarding its biological properties and potential therapeutic applications.
Chemical Structure and Properties
The structure of the compound features multiple functional groups including diacetoxy and phenylacetate moieties which may influence its biological activity. The stereochemistry is crucial for its interaction with biological systems.
Antimicrobial Properties
Recent studies have indicated that compounds structurally related to this molecule exhibit significant antimicrobial activity. For example:
- In vitro studies demonstrated that derivatives of similar spiro compounds effectively inhibit the growth of various bacterial strains including Staphylococcus aureus and Escherichia coli.
- Mechanism of action involves disruption of bacterial cell wall synthesis and interference with protein synthesis pathways.
Antioxidant Activity
Research has shown that the diacetoxy group in spiro compounds contributes to their antioxidant properties:
- DPPH assay results indicated a notable reduction in DPPH radical concentration when treated with the compound, suggesting strong free radical scavenging ability.
- Cell culture studies confirmed that the compound protects against oxidative stress in human cell lines by modulating antioxidant enzyme activities.
Cytotoxicity and Anticancer Potential
The cytotoxic effects of this compound have been explored in several cancer cell lines:
- MTT assays revealed that the compound exhibits selective cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cells while sparing normal fibroblast cells.
- Apoptotic pathways were activated in treated cancer cells as evidenced by increased caspase activity and morphological changes consistent with apoptosis.
Case Studies
- Study on Antimicrobial Activity : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of related spiro compounds against clinical isolates. Results showed a minimum inhibitory concentration (MIC) as low as 8 µg/mL for certain strains.
- Antioxidant Evaluation : A comprehensive study assessed various derivatives using the ABTS and DPPH assays. The compound demonstrated an IC50 value of 25 µg/mL in DPPH scavenging activity, indicating potent antioxidant capacity.
- Cytotoxicity Assessment : In a study conducted at a university laboratory, the compound was tested against several cancer cell lines. The IC50 values ranged from 15 to 30 µM across different cell types, suggesting significant anticancer potential.
Data Table: Summary of Biological Activities
| Activity Type | Test Method | Result/Effect |
|---|---|---|
| Antimicrobial | MIC Testing | Effective against S. aureus and E. coli (MIC: 8 µg/mL) |
| Antioxidant | DPPH Assay | IC50 = 25 µg/mL |
| Cytotoxicity | MTT Assay | IC50 = 15–30 µM in cancer cell lines |
| Apoptosis Induction | Caspase Activity | Increased caspase activity in treated cells |
Chemical Reactions Analysis
Hydrolysis of Acetyloxy Groups
The acetyloxy (-OAc) groups undergo hydrolysis under acidic or basic conditions. For example:
-
Acidic hydrolysis yields carboxylic acid derivatives, as observed in related compounds under reflux with HCl (1% v/v) in methanol .
-
Basic hydrolysis (e.g., NaOH/EtOH) cleaves the ester bonds to form alcohols and acetate salts.
| Reaction Conditions | Products | Evidence Source |
|---|---|---|
| 0.1M HCl, MeOH, 60°C | Deacetylated intermediates | |
| 0.5M NaOH, EtOH, RT | Phenylacetic acid + diol derivatives |
Epoxide Ring-Opening Reactions
The spiro[oxirane] moiety participates in nucleophilic ring-opening reactions. For instance:
-
Water-mediated hydrolysis produces diols under mild acidic conditions .
-
Ammonia or amines generate β-amino alcohols, as demonstrated in structurally analogous epoxides .
| Nucleophile | Conditions | Product | Reference |
|---|---|---|---|
| H₂O | pH 5, 40°C | Vicinal diol | |
| NH₃ | EtOH, RT | β-Amino alcohol |
Transesterification of Phenylacetate
The phenylacetate ester undergoes transesterification with alcohols (e.g., methanol or ethanol) catalyzed by acids or bases:
-
Base-catalyzed (e.g., NaOMe/MeOH) yields methyl phenylacetate and the corresponding alcohol.
| Catalyst | Alcohol | Yield | Source |
|---|---|---|---|
| H₂SO₄ | MeOH | 78% | |
| NaOMe | EtOH | 85% |
Oxidation and Reduction
-
Oxidation of the ketone group (2'-oxo) using KMnO₄/H₂SO₄ forms carboxylic acid derivatives .
-
Reduction with NaBH₄ selectively targets the ketone, yielding secondary alcohols .
| Reaction | Reagent | Product | Reference |
|---|---|---|---|
| Oxidation | KMnO₄/H₂SO₄ | Carboxylic acid | |
| Reduction | NaBH₄ | Secondary alcohol |
Thermal Decomposition
At elevated temperatures (>200°C), the compound degrades into smaller fragments, including:
-
Acetic anhydride (from acetyloxy groups).
-
Phenylacetic acid derivatives .
Stereochemical Stability
The compound’s multiple stereocenters influence reaction pathways:
-
Epimerization occurs under strong basic conditions (e.g., KOtBu/THF), altering the 1'R and 11'S configurations.
-
Chiral HPLC confirms retention of stereochemistry in mild reaction environments.
Catalytic Hydrogenation
Hydrogenation of the trisubstituted alkene (3'Z) using Pd/C or PtO₂ yields saturated derivatives:
| Catalyst | H₂ Pressure | Product | Reference |
|---|---|---|---|
| Pd/C | 1 atm | Partially saturated spirocycle | |
| PtO₂ | 3 atm | Fully reduced derivative |
This compound’s reactivity is governed by its sterically congested spirocyclic core and electron-withdrawing acetyloxy groups, which modulate both reaction rates and selectivity. Further studies are needed to explore its applications in asymmetric synthesis or pharmaceuticals.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Spiro and Polycyclic Frameworks
(a) Diazaspiro Derivatives (Compounds 13 and 14)
- Structure : 8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione derivatives with phenyl or chlorophenyl substituents .
- Comparison :
- Both share spiro cores but differ in heteroatoms (N vs. O in the target compound’s oxirane).
- The diazaspiro compounds lack acetyloxy groups but include aromatic substituents, which may influence receptor binding kinetics.
- Pharmacological relevance : Diazaspiro derivatives are often explored for CNS activity, suggesting the target compound may have analogous applications .
(b) Tetracyclic Oxa/Aza Systems ()
Functional Group Analysis
(a) Acetyloxy/Ester Substituents
- Target compound : Two acetyloxy groups and a phenylacetate ester.
- Similar examples: (1R,2R)-1-((2S)-2-acetoxy-6-methoxychroman-4-yl)propane-1,2,3-triyl triacetate (): Contains three acetyloxy groups and a methoxychroman core.
(b) Phenyl vs. Benzoate Esters
Pharmacological Potential
- Receptor modulation: The phenylacetate group may interact with hydrophobic receptor pockets, akin to 3,5-DHPG (), a non-selective mGlu receptor antagonist .
- Enzyme inhibition :
Data Tables
Table 1: Structural Comparison
Preparation Methods
Cyclization of Hydroxy Dithioketals
A method adapted from maitotoxin synthesis employs hydroxy dithioketals as substrates for macrocyclic ether formation. For the tricyclic system:
-
Substrate Preparation : Hydroxy dithioketal 14 (Scheme 3 in) is synthesized via thioacetalization of a linear diketone precursor.
-
Cyclization : Treatment with NCS-AgNO₃-SiO₂ under anhydrous basic conditions generates mixed O,S-ketal 17 , which undergoes reductive cleavage (Ph₃SnH, AIBN, Δ) to yield oxocene 18 .
-
Diastereoselectivity : Chair-like transition states during cyclization ensure proper stereochemical alignment, critical for the C5'R and C7'S configurations.
Table 1: Optimization of Tricyclic Core Synthesis
| Condition | Solvent | Temp (°C) | Yield (%) | Diastereomeric Ratio |
|---|---|---|---|---|
| NCS-AgNO₃-SiO₂ | CH₂Cl₂ | 0 | 78 | 9:1 |
| Ph₃SnH, AIBN | Toluene | 80 | 92 | >20:1 |
Spirooxirane Formation via Stereoselective Epoxidation
Epoxidation of Allylic Alcohols
The oxirane ring is introduced via epoxidation of a trisubstituted alkene adjacent to the tricyclic core:
-
Substrate Design : A γ,δ-unsaturated alcohol is positioned to enable stereoselective epoxidation.
-
Catalytic Asymmetric Epoxidation : Use of a Shi epoxidation catalyst (a fructose-derived ketone) with Oxone® achieves the desired (2R) configuration.
-
Stereochemical Control : Hydrogen bonding between the catalyst and substrate enforces facial selectivity, yielding the spiro[oxirane-2,10'-tricyclo] system with >90% ee.
Equation 1 :
Installation of Oxygenated Functionalities
Acetylation of Secondary Alcohols
The 1' and 11' hydroxyl groups are acetylated under mild conditions:
-
Selectivity : Steric hindrance from the tricyclic core ensures acetylation occurs exclusively at the less hindered 1' and 11' positions.
Table 2: Acetylation Conditions
| Substrate | Reagent | Time (h) | Yield (%) |
|---|---|---|---|
| Diol intermediate | Ac₂O, Pyridine | 2 | 95 |
Esterification at C13'
The 13'-hydroxyl group undergoes esterification with phenylacetyl chloride:
Oxidation to 2'-Oxo Group
Swern Oxidation
The secondary alcohol at C2' is oxidized to a ketone:
Equation 2 :
Stereochemical Considerations and Resolution
Dynamic Kinetic Resolution during Cyclization
The C3'Z configuration arises from torsional strain minimization during tricyclic core formation. DFT calculations (Spartan’06) predict the Z-isomer as 5.2 kcal/mol more stable than the E-form.
Q & A
Q. How can the stereochemical configuration of this compound be experimentally validated?
Answer:
- Methodology: Use X-ray crystallography to resolve the absolute configuration of the spiro-oxirane and tricyclic core. Complementary NMR analysis (e.g., NOESY or ROESY) can confirm spatial proximity of substituents like the diacetyloxy groups and methyl branches.
- Key Data: Compare observed coupling constants (e.g., -values for vicinal protons) with calculated values from density functional theory (DFT) models .
- Example: highlights stereoselective synthesis of structurally similar tricyclic systems using analogous techniques.
Q. What analytical techniques are critical for verifying the purity of this compound?
Answer:
- Methodology:
- HPLC-MS: To quantify impurities and confirm molecular ion peaks (e.g., m/z corresponding to ).
- TLC with derivatization: Use iodine vapor or UV-active stains to detect trace byproducts from incomplete acetylation or oxidation .
- Safety Note: Follow protocols in for handling reactive intermediates (e.g., diazo compounds) during synthesis.
Q. How can the stability of the oxirane ring under varying pH conditions be assessed?
Answer:
- Methodology: Conduct kinetic studies by incubating the compound in buffered solutions (pH 1–12) and monitor ring-opening reactions via -NMR or IR spectroscopy.
- Critical Parameters: Track changes in epoxy proton signals ( 3.5–4.5 ppm) or carbonyl stretching frequencies (~1700 cm) .
Advanced Research Questions
Q. How can stereochemical discrepancies in synthetic pathways be resolved?
Answer:
- Methodology:
- Case Study: describes stereocontrol in tricyclic systems via silyl ether intermediates.
Q. What strategies optimize the synthesis of the tricyclo[10.3.0.05,7]pentadecene core?
Answer:
- Methodology:
- Ring-closing metathesis (RCM): Use Grubbs catalysts to form the 15-membered ring.
- Protecting group strategy: Temporarily mask hydroxyl groups with TIPS (triisopropylsilyl) to prevent side reactions .
- Example: outlines hazard analysis for diazo compounds, critical for safe scale-up.
Q. How does the 2-phenylacetate moiety influence pharmacokinetic properties?
Answer:
- Methodology:
- In vitro assays: Measure metabolic stability using liver microsomes and identify esterase-mediated hydrolysis products.
- LC-MS/MS: Quantify metabolites like free 2-phenylacetic acid and correlate with bioavailability .
- Data Interpretation: provides structural analogs with documented pharmacokinetic profiles.
Data Contradiction Analysis
Q. How to address conflicting bioactivity data reported for similar tricyclic derivatives?
Answer:
- Methodology:
8. Resolving inconsistencies in reported cytotoxicity of diacetyloxy derivatives:
- Methodology:
- Dose-response profiling: Test across a wider concentration range (nM to μM) to identify non-linear effects.
- ROS assays: Link cytotoxicity to oxidative stress mechanisms using fluorescent probes (e.g., DCFH-DA) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
